
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(1-adamantyl)-3-oxopropanoate is a chemical compound that is part of a broader class of adamantane derivatives. Adamantane is a unique and rigid bicyclic hydrocarbon framework that imparts stability and distinct chemical properties to its derivatives. The ethyl 3-(1-adamantyl)-3-oxopropanoate structure includes an adamantyl group, which is a tricyclic diamondoid structure, providing a bulky and rigid substituent that can influence the reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of adamantane derivatives can be complex due to the bulky nature of the adamantyl group. However, the synthesis of related compounds such as 3-(1-adamantyl)-2-methyl-3-chloropropenal has been achieved through chloroformylation of 1-adamantyl ethyl ketone, which suggests that similar methodologies could be applied to synthesize ethyl 3-(1-adamantyl)-3-oxopropanoate . Additionally, the reaction of amines of the adamantane series with ethyl chlorooxoacetate in methylene chloride under mild conditions has been reported to yield ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, which are structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantyl group's influence. For instance, in the related compound [1-(1-adamantylamino)ethylidene]oxonium methanesulfonate, the adamantyl group contributes to the planarity of the acetamido group and affects bond lengths such as the carbonyl C=O and amide C-N bonds . These structural features are likely to be relevant to ethyl 3-(1-adamantyl)-3-oxopropanoate as well, although specific structural data for this compound is not provided.
Chemical Reactions Analysis
Adamantane derivatives are known to participate in various chemical reactions, often influenced by the steric and electronic properties imparted by the adamantyl group. The synthesis of related compounds involves reactions such as chloroformylation and the reaction with ethyl chlorooxoacetate, indicating that ethyl 3-(1-adamantyl)-3-oxopropanoate could also be reactive towards nucleophiles and electrophiles under suitable conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be deduced from spectral and quantum chemical analyses. For example, the Fourier transform infrared and Raman spectra, as well as UV/Vis spectra, have been recorded for ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate, another adamantane derivative . These analyses provide insights into the vibrational and electronic properties of the molecule, which are influenced by the adamantyl group. Such studies could be indicative of the properties of ethyl 3-(1-adamantyl)-3-oxopropanoate, although direct studies on this compound would be necessary for accurate property determination.
Aplicaciones Científicas De Investigación
Synthesis of Functional Adamantane Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization .
Antioxidant and Anti-inflammatory Activities
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
- Methods of Application : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
- Results or Outcomes : Compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test. Furthermore, some compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .
Synthesis of Diamond-like Bulky Polymers
- Scientific Field : Polymer Chemistry .
- Summary of Application : Adamantane derivatives are used as starting materials for the synthesis of higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : The synthesis involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization .
Synthesis of Hydroxy Acids
- Scientific Field : Organic Chemistry .
- Summary of Application : Adamantane derivatives are used in the synthesis of hydroxy acids, which are widespread building units in many natural compounds .
- Methods of Application : A series of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
- Results or Outcomes : These hydroxy acids have been used in skin therapy treatment and are known as AHA and BHA acids .
Quantum-Chemical Calculations
- Scientific Field : Computational Chemistry .
- Summary of Application : Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods of Application : The study involves the use of quantum-chemical calculations to investigate the electronic structure of adamantane derivatives .
- Results or Outcomes : The results provide insights into the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
Skin Therapy Treatment
- Scientific Field : Dermatology .
- Summary of Application : Adamantane derivatives are used in skin therapy treatment and are known as AHA and BHA acids .
- Methods of Application : A series of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids were synthesized . These hydroxy acids have been used in skin therapy treatment .
- Results or Outcomes : These hydroxy acids are known for their beneficial effects in skin therapy treatment .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-(1-adamantyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISHGXCIBGQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172997 | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-adamantyl)-3-oxopropanoate | |
CAS RN |
19386-06-2 | |
| Record name | Ethyl 3-(adamant-1-yl)-3-oxopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19386-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



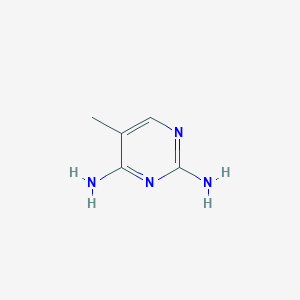

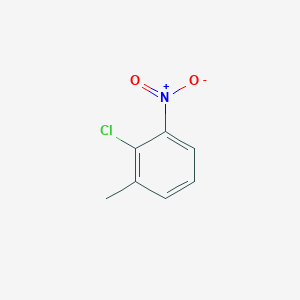
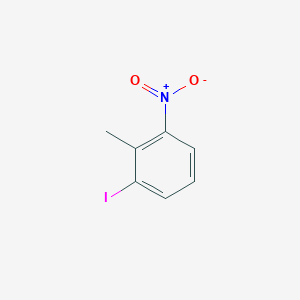
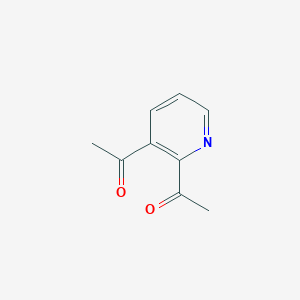

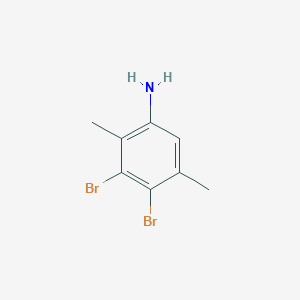
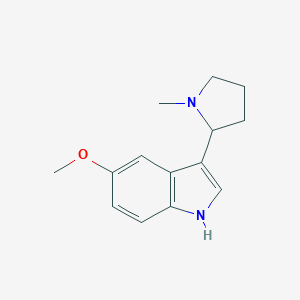
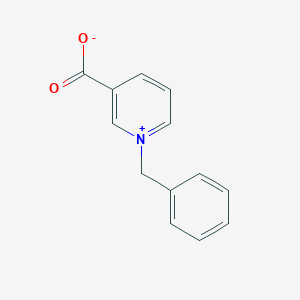

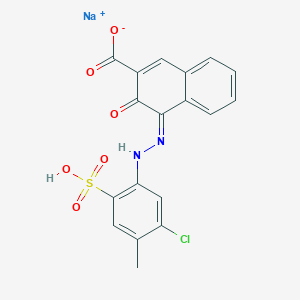
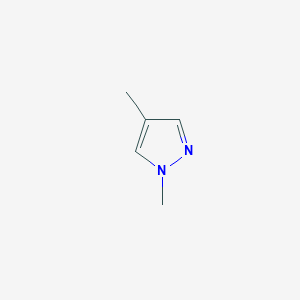
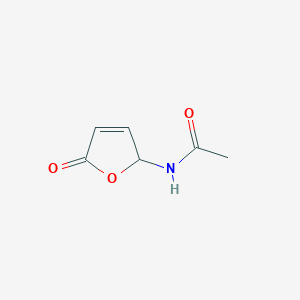
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)